1-benzyl-N-{2-[(methoxyacetyl)amino]ethyl}-1H-indole-2-carboxamide
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Overview
Description
1-benzyl-N-{2-[(methoxyacetyl)amino]ethyl}-1H-indole-2-carboxamide is a synthetic compound belonging to the indole class of organic compounds. Indoles are a significant heterocyclic system in natural products and drugs, known for their diverse biological activities
Preparation Methods
The synthesis of 1-benzyl-N-{2-[(methoxyacetyl)amino]ethyl}-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The resulting indole derivative can then be further functionalized to introduce the benzyl and methoxyacetyl groups through nucleophilic substitution and acylation reactions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
1-benzyl-N-{2-[(methoxyacetyl)amino]ethyl}-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
1-benzyl-N-{2-[(methoxyacetyl)amino]ethyl}-1H-indole-2-carboxamide has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 1-benzyl-N-{2-[(methoxyacetyl)amino]ethyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The indole ring system can form hydrogen bonds and π-π interactions with enzymes and receptors, modulating their activity . The benzyl and methoxyacetyl groups further enhance its binding affinity and specificity, leading to various biological effects .
Comparison with Similar Compounds
1-benzyl-N-{2-[(methoxyacetyl)amino]ethyl}-1H-indole-2-carboxamide can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C21H23N3O3 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
1-benzyl-N-[2-[(2-methoxyacetyl)amino]ethyl]indole-2-carboxamide |
InChI |
InChI=1S/C21H23N3O3/c1-27-15-20(25)22-11-12-23-21(26)19-13-17-9-5-6-10-18(17)24(19)14-16-7-3-2-4-8-16/h2-10,13H,11-12,14-15H2,1H3,(H,22,25)(H,23,26) |
InChI Key |
ASVMQEYBURUUSD-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)NCCNC(=O)C1=CC2=CC=CC=C2N1CC3=CC=CC=C3 |
Origin of Product |
United States |
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